Choline sulfate
Description
Properties
IUPAC Name |
2-(trimethylazaniumyl)ethyl sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO4S/c1-6(2,3)4-5-10-11(7,8)9/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXCQAWGXWVRCGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCOS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70274271 | |
| Record name | choline sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70274271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4858-96-2 | |
| Record name | Choline O-sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4858-96-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Choline O-sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004858962 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | choline sulfate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46242 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | choline sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70274271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CHOLINE O-SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Q5XI11K27 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Choline Base Neutralization with Sulfuric Acid
The foundational chemical route involves neutralizing choline base (2-hydroxyethyltrimethylammonium hydroxide) with sulfuric acid. As detailed in Patent US2774759A , choline base is synthesized by reacting aqueous trimethylamine with ethylene oxide:
The resulting choline base solution is partially neutralized with sulfuric acid to avoid trimethylamine contamination. Excess trimethylamine is removed via vacuum distillation at 40–45°C under 30–50 mm Hg pressure. Final neutralization yields choline sulfate, which is isolated through solvent evaporation or crystallization. This method avoids costly anhydrous solvents, offering a scalable industrial process with >90% yield when optimized.
Solvent Extraction and Phase Separation
Patent US8877973B2 outlines a solvent-based approach for choline salt synthesis, adaptable to sulfate preparation. Choline hydroxide (20–50% aqueous solution) is combined with sulfuric acid in a hydrophobic organic solvent (e.g., toluene). Adding alcohols (e.g., n-propanol) induces phase separation:
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Upper phase : Organic solvent and excess acid.
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Lower phase : Aqueous this compound.
Post-separation, water is removed via azeotropic evaporation with n-propanol at 60°C, followed by vacuum drying. This method achieves high purity by leveraging solubility differences, though sulfate-specific data require extrapolation from analogous salt syntheses.
Enzymatic Synthesis in Microorganisms
Bacterial Pathways in Pseudomonas
Pseudomonas strain C12B synthesizes this compound (COS) from choline chloride, sulfate (SO₄²⁻), and ATP. The process involves:
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Sulfate Activation : ATP-sulfurylase converts SO₄²⁻ to adenosine 5′-phosphosulfate (APS).
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APS Phosphorylation : APS-kinase generates 3′-phosphoadenosine-5′-phosphosulfate (PAPS).
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Sulfate Transfer : Choline sulfotransferase transfers sulfate from PAPS to choline.
Key findings:
Fungal Pathways and PAPS Dependency
Fungi like Aspergillus and Penicillium utilize a similar enzymatic cascade. Choline sulfotransferase activity is cell wall-associated, with a pH optimum of 9.0. Fungal systems show 2.8-fold higher COS production with APS (10 mM), though excess APS competitively inhibits ³⁵SO₄²⁻ incorporation. Unlike bacteria, fungal choline sulfatase activity is minimal, making sulfate mobilization reliant on PAPS recycling.
Plant-Based Enzymatic Synthesis in Limonium Species
Halophytic plants (Limonium spp.) accumulate choline-O-sulfate as a compatible osmolyte under saline stress. The pathway involves:
The reaction proceeds at pH 9.0, with sulfate transfer efficiency modulated by ionic strength and redox conditions. This method is ecologically driven but less scalable than microbial systems.
Precipitation and Crystallization Techniques
Choline Estrone Sulfate as a Model
Patent US2928848A describes this compound salt crystallization, albeit for a steroid conjugate. Estrone sulfate reacts with choline chloride in 50% aqueous methanol, followed by pH adjustment to 7.5 with HCl. Cooling to 0°C precipitates choline estrone sulfate (550 mg initial yield). Adapting this to pure this compound would require substituting estrone sulfate with a sulfate donor (e.g., Na₂SO₄) under analogous conditions.
Comparative Analysis of Synthesis Methods
Purification and Isolation Strategies
Post-synthesis purification often involves:
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Crystallization : Cooling reaction mixtures to precipitate this compound.
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Azeotropic Drying : Removing water using n-propanol under vacuum.
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Chromatography : Ion-exchange resins to separate PAPS and APS intermediates.
Industrial Applications and Scalability
Chemical methods dominate industrial production due to high yields and cost-effectiveness. Enzymatic routes, while eco-friendly, face hurdles in cofactor regeneration (ATP, PAPS) and inhibitor management . Emerging solvent-free approaches, such as microwave-assisted neutralization, promise to enhance sustainability but require further validation.
Chemical Reactions Analysis
Types of Reactions: Choline sulfate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.
Common Reagents and Conditions:
Hydrolysis: this compound can be hydrolyzed in the presence of water or aqueous solutions, leading to the formation of choline and sulfuric acid.
Oxidation: Under oxidative conditions, this compound can be converted to other sulfur-containing compounds.
Substitution: this compound can participate in substitution reactions where the sulfate group is replaced by other functional groups.
Major Products Formed:
Hydrolysis: Choline and sulfuric acid.
Oxidation: Various sulfur-containing compounds depending on the oxidizing agent used.
Substitution: Compounds with different functional groups replacing the sulfate group.
Scientific Research Applications
Biological and Nutritional Applications
Choline sulfate plays a crucial role as a nutrient in biological systems. It is involved in several physiological processes, such as neurotransmission, cell membrane integrity, and lipid metabolism.
Neuroprotective Effects
Research has shown that this compound has neuroprotective properties. For instance, in preclinical studies:
- Cognitive Enhancement : Choline supplementation has been linked to improved cognitive functions. In one study, maternal choline supplementation during pregnancy enhanced spatial learning and increased hippocampal neurogenesis in offspring .
- Alzheimer's Disease Models : In vitro assays demonstrated that this compound can antagonize neurotoxicity induced by amyloid-beta peptides associated with Alzheimer's disease. It reduces phosphorylation of Tau protein and sustains synaptic vesicle protein levels, suggesting a protective role against neurodegenerative processes .
Cardiovascular Health
This compound may also influence cardiovascular health:
- Endothelial Function : Studies indicate that choline supplementation can protect against hypoxia-induced endothelial dysfunction by promoting the proliferation of endothelial cells and enhancing the secretion of vascular endothelial growth factor .
Agricultural Applications
This compound is widely distributed in plants and is essential for their growth and metabolic processes.
Role in Plant Physiology
This compound contributes to plant metabolism and stress responses:
- Osmoregulation : In halophyte plants, this compound helps manage osmotic pressure under saline conditions, thus facilitating growth in adverse environments. It constitutes a significant portion of the metabolic pool necessary for maintaining cellular functions under stress .
- Metabolic Pathways : this compound is involved in various metabolic pathways within plants, including the synthesis of phospholipids essential for cell membrane integrity .
Neuroprotective Case Study
A randomized controlled trial investigated the effects of choline supplementation on cognitive recovery post-stroke:
- Study Design : Patients received 1000 mg intramuscularly for 28 days followed by oral supplementation. Results indicated significant improvements in cognitive recovery compared to controls .
Agricultural Case Study
Research on halophytic plants demonstrated the effectiveness of this compound in phytoremediation:
- Experiment : Three species were planted in constructed wetlands to assess their ability to reduce salinity levels. The results showed that these plants thrived at various salinity levels while effectively lowering salinity parameters .
Data Tables
Mechanism of Action
Choline sulfate exerts its effects primarily through its role as a source of sulfur and choline. In biological systems, it is hydrolyzed to release choline, which is a precursor for the neurotransmitter acetylcholine. This compound also contributes to the sulfur cycle in microorganisms, where it is utilized for osmoprotection and nutrient supply .
Comparison with Similar Compounds
Structural and Spectral Differences :
- Chemical Structure : Choline contains a hydroxyl group, while choline sulfate replaces this with a sulfate ester. This substitution introduces a stronger acidic group (sulfate, pKa ~1–2) compared to the hydroxyl group (pKa ~15–16) in choline, altering solubility and ionization behavior .
- NMR Spectral Features :
- Chemical Shifts : The methylene protons (H2-1 and H2-2) in this compound resonate at δH 4.4060 ppm, compared to δH 3.9694 ppm in choline .
- Coupling Constants : this compound exhibits a larger geminal coupling difference (Δgeminal = 0.97 Hz) compared to choline (Δgeminal = 0.02 Hz), attributed to conformational changes induced by the sulfate group .
Functional Roles :
- Choline is a precursor for acetylcholine (neurotransmitter) and phospholipids (e.g., phosphatidylcholine), critical for membrane integrity .
- This compound lacks direct involvement in neurotransmission but plays specialized roles in sulfur homeostasis and stress responses in plants and fungi .
Comparison with Choline Phosphate (Phosphocholine)
Structural and Spectral Differences :
- Chemical Structure : Choline phosphate contains a phosphate ester (pKa ~1–6), while this compound has a sulfate ester. The phosphate group introduces a 1H–31P coupling (5.61 Hz), absent in this compound .
- NMR Spectral Features :
- Chemical Shifts : The H2-1 and H2-2 protons in choline phosphate resonate at δH 4.0692 ppm, intermediate between choline and this compound .
- Coupling Constants : Choline phosphate shows a Δgeminal of 0.09 Hz, smaller than this compound (0.97 Hz) but larger than choline, reflecting moderate conformational flexibility .
Functional and Metabolic Differences :
- Biological Roles: Choline phosphate is a precursor for phosphatidylcholine, a major membrane phospholipid, and participates in lipid signaling .
- Transport Mechanisms : Choline phosphate is involved in phosphate transport, while this compound undergoes active transport in plant roots without serving as a sulfate carrier .
Other Related Compounds
- Betaine: A methyl donor derived from choline oxidation; lacks the sulfate/phosphate groups but shares roles in osmoprotection .
- Phosphatidylcholine : A membrane phospholipid synthesized from choline phosphate; structurally distinct from this compound due to fatty acid esterification .
- Choline Chloride : A salt form of choline used in supplements; differs in solubility and metabolic pathways compared to this compound .
Data Table: QM-HiFSA Profiles of this compound and Analogues
| Position | This compound (δH, ppm) {J, Hz} | Choline (δH, ppm) {J, Hz} | Choline Phosphate (δH, ppm) {J, Hz} |
|---|---|---|---|
| H2-1 | 4.4060 {−13.81*, 7.16, 2.12, 2.66(N)} | 3.9694 {−13.80*, 6.89, 3.16, 2.69(N)} | 4.0692 {−13.70*, 6.98, 2.54, 2.78(N), 5.61(P)} |
*Coupling constants include geminal (2J), vicinal (3J), and heteronuclear (1H–14N or 1H–31P) interactions. Δgeminal values: this compound (0.97 Hz) > Choline phosphate (0.09 Hz) > Choline (0.02 Hz) .
Functional and Metabolic Distinctions
- Sulfur Metabolism : this compound accumulates sulfur in plants, whereas choline phosphate participates in phospholipid metabolism .
- Microbial Interactions : In Paracoccidioides brasiliensis, this compound degradation by choline sulfatase releases sulfate, contrasting with choline phosphate's role in fungal membrane synthesis .
Biological Activity
Choline sulfate (COS) is a sulfated derivative of choline that has garnered attention for its biological activities, particularly in the context of osmoprotection, metabolism, and potential therapeutic applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, transport systems, and implications in various biological contexts.
Overview of this compound
This compound is synthesized from choline through the action of choline sulfotransferase, an enzyme that transfers a sulfate group to choline. It is known to be accumulated by various organisms, particularly halophytes, as a compatible solute that helps them survive in saline environments. This compound exhibits several biological functions that are crucial for cellular homeostasis.
- Osmoprotection : this compound serves as an effective osmoprotectant. It helps cells maintain their structural integrity and functionality under osmotic stress conditions. For instance, studies have shown that this compound can significantly enhance the growth of Bacillus subtilis under high-osmotic conditions by reversing growth inhibition caused by high salt concentrations .
- Transport Mechanisms : The uptake of this compound is mediated by specific transport systems. In Bacillus subtilis, a high-affinity ATP-binding cassette (ABC) transporter system facilitates its uptake. Kinetic studies reveal that the transport system has a high affinity for this compound with a value around 4 μM . Additionally, competition experiments indicate that this compound can inhibit glycine betaine uptake, highlighting its role as a competitive solute in osmoregulation .
- Enzymatic Hydrolysis : The enzyme choline-O-sulfatase (COSe) hydrolyzes this compound into free choline and sulfate ions. This enzymatic reaction is crucial for recycling choline within microbial systems and contributes to the metabolic pathways leading to glycine betaine synthesis .
Table 1: Biological Activities of this compound
Case Study: this compound in Halophytes
Research into halophytic plants such as Limonium species reveals that these plants accumulate this compound as a response to saline stress. The activity of choline sulfotransferase increases significantly when these plants are exposed to salt, demonstrating the role of COS in plant adaptation to extreme environments . This accumulation not only aids in osmoregulation but also enhances overall plant health and growth under adverse conditions.
Neuroprotective Potential
Recent studies have indicated that this compound may have neuroprotective properties. In vitro assays using human neuronal cell lines demonstrated that COS can mitigate neurotoxicity induced by amyloid-beta peptides associated with Alzheimer's disease . This suggests potential therapeutic applications for COS in neurodegenerative disorders.
Q & A
Q. What are the key physicochemical properties of choline sulfate that influence its behavior in aqueous solutions?
this compound’s behavior in aqueous systems is governed by its ionic nature, solubility, and counterion adsorption dynamics. The choline cation exhibits stronger adsorption to micelle surfaces compared to inorganic ions like sodium, reducing exposed surface area and altering electrostatic potential profiles. This affects micelle-water interfacial interactions, as shown in molecular dynamics simulations . Key properties include its hygroscopicity, pH stability, and ionic strength-dependent aggregation behavior, which can be characterized via conductivity measurements, dynamic light scattering (DLS), and zeta potential analysis.
Q. How is this compound synthesized, and what purity criteria are essential for research-grade material?
this compound is typically synthesized via sulfation of choline precursors (e.g., choline chloride) using sulfur trioxide or sulfuric acid under controlled conditions. Research-grade purity requires verification through nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for quantitative analysis, and elemental analysis to ensure stoichiometric consistency. Trace impurities (e.g., residual solvents or unreacted precursors) must be minimized, as they can interfere with micelle formation studies or biological assays .
Advanced Research Questions
Q. How does this compound’s counterion adsorption compare to other surfactants in micelle formation?
this compound’s counterion (choline) exhibits stronger adsorption to micelle surfaces than sodium, leading to reduced micelle surface charge exposure and altered electrostatic potential distributions. This contrasts with surfactants like sodium dodecyl sulfate (SDS), where weaker counterion adsorption results in higher surface charge density. Advanced techniques such as small-angle neutron scattering (SANS) and molecular dynamics simulations reveal that choline’s bulkier structure and hydrogen-bonding capacity enhance its interfacial binding, which impacts micelle morphology and solvent interactions .
Q. What experimental approaches resolve contradictions in this compound’s impact on micelle morphology across different solvents?
Discrepancies in micelle morphology (e.g., elongated vs. globular structures) arise from solvent-specific interactions. For example, in choline chloride:urea deep eutectic solvents (DES), this compound forms elongated micelles due to solvent polarity and hydrogen-bonding networks, whereas globular micelles dominate in choline chloride:glycerol DES. Systematic studies using solvent variation, SANS for structural analysis, and surface tension measurements can clarify these effects. Controlled experiments should isolate solvent viscosity, dielectric constant, and ion-pairing behavior to identify dominant factors .
Q. How can researchers design experiments to study this compound’s interactions with biological membranes?
this compound’s membrane interactions can be modeled using lipid bilayer systems (e.g., phosphatidylcholine vesicles) and techniques like fluorescence resonance energy transfer (FRET) to monitor membrane fluidity or electrophysiology to assess ion permeability. Molecular dynamics simulations with coarse-grained or atomistic force fields (e.g., Martini or CHARMM) provide mechanistic insights into this compound’s partitioning and disruption of membrane integrity. Dose-response studies in cell cultures can further validate biological relevance .
Methodological Guidance for Addressing Contradictions
- Data Contradictions in Micelle Charge Neutralization:
While this compound’s counterion adsorption enhances charge neutralization, its impact is partially offset by water molecule rearrangement at the micelle interface. To resolve this, combine electrostatic potential mapping (via simulations) with experimental dielectric relaxation spectroscopy to quantify water dynamics . - Conflicting Reports on Solvent-Dependent Aggregation:
Standardize solvent preparation protocols (e.g., DES molar ratios) and employ multiple structural characterization methods (SANS, cryo-TEM) to cross-validate micelle morphology .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
